molecular formula C10H10FN3O2S B12438204 1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide

1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B12438204
M. Wt: 255.27 g/mol
InChI Key: TYSRVDMXDIKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide is a high-purity chemical compound supplied for research applications. This small molecule features a fluorophenyl group linked to a methanesulfonamide-substituted pyrazole core, a structural motif present in various biologically active compounds. The compound is provided with a documented purity of 95% . Researchers should note that similar fluorophenyl-pyrazole scaffolds are frequently explored in medicinal chemistry for their potential as kinase inhibitors . As such, this compound serves as a valuable building block or intermediate for researchers in drug discovery, particularly for those investigating new therapeutic agents. The exact mechanism of action is application-dependent and must be determined by the researcher. Handling should adhere to safe laboratory practices. According to safety data for this specific compound, it is classified with the signal word Warning and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The corresponding precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10FN3O2S

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C10H10FN3O2S/c11-9-3-1-8(2-4-9)7-17(15,16)14-10-5-12-13-6-10/h1-6,14H,7H2,(H,12,13)

InChI Key

TYSRVDMXDIKMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=CNN=C2)F

Origin of Product

United States

Preparation Methods

Knorr Cyclization for 1H-Pyrazol-4-amine Intermediates

The pyrazole ring is often constructed via Knorr cyclization, reacting hydrazines with 1,3-diketones or β-keto esters. For example, 1H-pyrazol-4-amine derivatives are synthesized by condensing hydrazine derivatives with ethyl acetoacetate under acidic conditions. In a representative procedure:

  • Reagents : 2,4-pentanedione (1.1 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol), and DMF.
  • Conditions : 85°C for 1.5 hours.
  • Yield : 44–60% after chromatography.
  • Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$) shows pyrazole protons at δ 5.70–5.96 ppm, with methyl groups at δ 2.12–2.32 ppm.

Regioselective Functionalization at C4

4-Substituted pyrazoles are critical for sulfonamide coupling. A Vilsmeier-Haack reaction introduces formyl groups at C4, enabling subsequent transformations:

  • Reagents : POCl$$ _3 $$, DMF.
  • Conditions : 0°C to room temperature, 12 hours.
  • Intermediate : 4-Formyl-1H-pyrazole (confirmed by $$ ^{13}C $$ NMR at δ 160–165 ppm for CHO).

Sulfonamide Coupling Strategies

Methanesulfonylation of Pyrazole Amines

Coupling methanesulfonyl chloride with 1H-pyrazol-4-amine derivatives is a common route:

  • Reagents : Methanesulfonyl chloride (1.2 eq), pyrazole amine (1 eq), base (Et$$ _3 $$N or NaOH).
  • Conditions : Anhydrous THF, 0°C to RT, 4–6 hours.
  • Yield : 70–85% after recrystallization.
  • Mechanism : Nucleophilic acyl substitution at the amine group.

CDI-Mediated Coupling for Improved Efficiency

Carbonyldiimidazole (CDI) activates methanesulfonic acid for coupling with poorly nucleophilic amines:

  • Reagents : Methanesulfonic acid (1 eq), CDI (1.2 eq), DBU (1.5 eq).
  • Conditions : DCM, RT, 12 hours.
  • Yield : 82–90%.
  • Advantage : Avoids side reactions compared to direct sulfonylation.

Introduction of the 4-Fluorophenyl Group

Ullmann Coupling for Aryl Attachment

A 4-fluorophenyl group is introduced via Ullmann coupling using copper catalysts:

  • Reagents : 4-Fluoroiodobenzene (1.2 eq), pyrazole intermediate (1 eq), CuI (10 mol%), L-proline (20 mol%).
  • Conditions : DMSO, 100°C, 24 hours.
  • Yield : 65–75%.
  • Characterization : $$ ^{19}F $$ NMR shows a singlet at δ −113 ppm.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers higher regioselectivity:

  • Reagents : 4-Fluorophenylboronic acid (1.5 eq), Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%), K$$ _2 $$CO$$ _3 $$.
  • Conditions : DME/H$$ _2 $$O (3:1), 80°C, 12 hours.
  • Yield : 80–88%.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : DMF or THF improves solubility of intermediates.
  • Temperature : Reactions above 80°C reduce yields due to decomposition.

Industrial-Scale Production

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours.
  • Purity : >99% by HPLC after crystallization from ethanol/water.

Structural Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (DMSO-d$$ _6 $$): Pyrazole-H (δ 7.8–8.2 ppm), SO$$ _2 $$NH (δ 10.2 ppm).
  • $$ ^{13}C $$ NMR : SO$$ 2 $$ at δ 43 ppm, C-F (δ 162 ppm, $$ J{CF} = 247 \, \text{Hz} $$).
  • HRMS : [M+H]$$ ^+ $$ calculated for C$$ _10 $$H$$ _9 $$FN$$ _3 $$O$$ _2 $$S: 254.0395; found: 254.0398.

X-ray Crystallography

Single-crystal X-ray structures confirm the planar pyrazole ring and sulfonamide geometry (Figure 1). Key bond lengths:

  • S=O: 1.432–1.448 Å
  • C-N (sulfonamide): 1.332 Å

Challenges and Alternative Routes

Byproduct Formation

  • Issue : Over-sulfonylation yields bis-sulfonamides.
  • Mitigation : Use stoichiometric methanesulfonyl chloride and low temperatures.

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes:

  • Conditions : 150°C, 100 W, 5–10 minutes.
  • Yield Improvement : 75% → 92%.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural attributes and substituent effects of the target compound with key analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Biological Activity
1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide C10H10FN3O2S 4-Fluorophenyl, pyrazole Methanesulfonamide ~255 (estimated) Undisclosed (discontinued)
N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide C23H20F4N6O3S Ureido, trifluoromethyl, benzyl Methanesulfonamide, urea ~536 Plasmodium falciparum inhibitor
3-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(methylsulfonyl)propanamide C19H16BrClN3O3S Bromophenyl, chlorophenyl, propanamide Methanesulfonamide, propanamide ~489 Mycobacterial HadAB/BC inhibitor
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide C18H16F3N3O2S Trifluoromethylbenzyl, methylbenzenesulfonamide Benzenesulfonamide ~403 Undisclosed (structural analog)
Encorafenib (kinase inhibitor) C22H27ClFN7O4S Pyrimidine, carbamate, methanesulfonamido Methanesulfonamido, carbamate 540 BRAF kinase inhibitor

Key Observations:

  • Fluorine and Halogen Substituents: The 4-fluorophenyl group in the target compound is replaced with bromo- or chlorophenyl groups in other analogs (e.g., ), which may enhance target binding through increased halogen bonding.
  • Sulfonamide Variations: Replacement of methanesulfonamide with benzenesulfonamide (e.g., ) alters electronic effects and solubility.
  • Trifluoromethyl Groups: Compounds with trifluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability and lipophilicity, critical for membrane penetration in antimicrobial or antimalarial applications.

Physicochemical Properties

  • Hydrogen-Bonding Capacity: Sulfonamide and urea functionalities enhance interactions with biological targets, as seen in and .

Biological Activity

1-(4-Fluorophenyl)-N-(1H-pyrazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄FN₃O₂S
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 2172008-09-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Notably, it has been studied for its role as an inhibitor of various kinases, including p38 MAP kinase and BRAF V600E, which are implicated in inflammatory responses and cancer proliferation, respectively.

Biological Activity Overview

  • Inhibition of Kinase Activity
    • The compound has shown promising results as a selective inhibitor of p38 MAP kinase. In vitro studies indicate that it binds effectively to the ATP-binding pocket of the kinase, disrupting its activity and thereby reducing inflammatory signaling pathways .
  • Antiproliferative Effects
    • In cancer research, this compound demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and colon cancer. The IC50 values for these effects ranged from 40 to 88 nM, indicating potent activity compared to control compounds .
  • Oral Bioavailability
    • The incorporation of specific moieties into the pyrazole scaffold has enhanced the compound's drug-like properties, including improved oral bioavailability. This characteristic is crucial for therapeutic applications as it ensures effective systemic delivery upon administration .

Case Study 1: Inhibition of p38 MAP Kinase

A study conducted on a series of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting p38 MAP kinase. The compound was tested in cellular assays where it significantly reduced the phosphorylation levels of downstream targets involved in inflammation, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a comparative study involving several synthesized compounds targeting BRAF V600E mutant cells, this compound exhibited notable antiproliferative effects. It was tested against A375 melanoma cells and Colo205 colon cancer cells, where it demonstrated IC50 values consistent with strong inhibitory activity compared to established BRAF inhibitors like encorafenib .

Data Table: Biological Activity Summary

Biological Activity IC50 (nM) Target Cell Line
p38 MAP Kinase Inhibition40 - 88p38 MAP KinaseVarious
Antiproliferative (BRAF V600E)40 - 88BRAF V600EA375, Colo205

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.